

An In-depth Technical Guide to 4-Hydroxycaproic Acid and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Hydroxyhexanoic acid*

Cat. No.: *B087786*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxycaproic acid, a molecule of growing interest in biotechnology and chemical synthesis. It details its chemical identity, physicochemical properties, and relevant experimental methodologies. Furthermore, it explores its role in biological pathways, offering a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

4-Hydroxycaproic acid, systematically known as **4-hydroxyhexanoic acid**, is a six-carbon carboxylic acid with a hydroxyl group at the fourth carbon position.^[1] This structure gives rise to chirality at the C4 position, meaning it can exist as two different stereoisomers: **(R)-4-hydroxyhexanoic acid** and **(S)-4-hydroxyhexanoic acid**.^[2] The compound is also commonly referred to by several other names and identifiers, which are crucial for comprehensive literature and database searches.

A summary of its primary identifiers and synonyms is presented below.

Identifier Type	Value
IUPAC Name	4-hydroxyhexanoic acid
Common Synonyms	4-Hydroxycaproic acid[1][3], DL-4-hydroxy caproic acid[1][4]
CAS Number	13532-38-2[1][3]
Molecular Formula	C ₆ H ₁₂ O ₃ [1][3]
Molecular Weight	132.16 g/mol [1][3]
InChI	InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)[1][4]
InChIKey	ABIKNKURIGPIRJ-UHFFFAOYSA-N[1][4]
Canonical SMILES	CCC(CCC(=O)O)O[1]
PubChem CID	193477[4]
ChEBI ID	CHEBI:179643[1][4]

Physicochemical Properties

The physicochemical properties of **4-hydroxyhexanoic acid** are essential for its handling, formulation, and application in various experimental settings. The following table summarizes key quantitative data available for this compound.

Property	Value
Boiling Point	280.4 °C at 760 mmHg[5]
Flash Point	137.6 °C[5]
Density	1.1 g/cm³[5]
logP (o/w)	0.62210[5]
Water Solubility	2.642e+005 mg/L at 25 °C (estimated)[3]
Vapor Pressure	0.000456 mmHg at 25 °C[5]
Refractive Index	1.46[5]

Experimental Protocols and Methodologies

The synthesis and analysis of **4-hydroxyhexanoic acid** can be achieved through various chemical and biological methods. This section outlines the core principles of these experimental protocols.

Synthesis of 4-Hydroxyhexanoic Acid

Chemical Synthesis: A common chemical route to **4-hydroxyhexanoic acid** involves the hydrolysis of corresponding lactones, such as γ -caprolactone, under acidic or basic conditions.
[1] Another approach is the reduction of hexanoic acid derivatives.[1] A general procedure for preparing highly pure ω -hydroxycarboxylic acids from their lactones involves saponification with a base (e.g., NaOH or KOH) followed by acidification with a strong acid like H₂SO₄.[6]

Biocatalytic Synthesis: Enzymatic and microbial synthesis routes offer high specificity and environmentally sustainable alternatives. One reported method utilizes a multi-enzyme cascade reaction.[1] This can involve the oxidation of a precursor like cyclohexanol to cyclohexanone, followed by a Baeyer-Villiger oxidation to form ϵ -caprolactone, which is then hydrolyzed to yield the hydroxy acid.[1] Such biocatalytic methods can be designed to produce specific enantiomers, (R)- or (S)-**4-hydroxyhexanoic acid**, which is challenging to achieve through traditional chemistry.[2]

Analysis of 4-Hydroxyhexanoic Acid

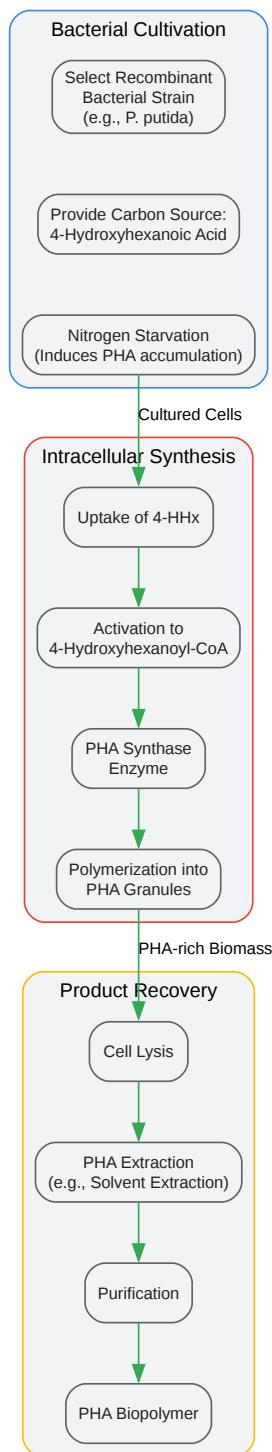
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of **4-hydroxyhexanoic acid**, particularly in complex biological samples. For analysis of polyhydroxyalkanoates (PHAs) containing 4-hydroxyalkanoic acid units, a methanolysis sample preparation step is employed.^[7] This process converts the polymer into its constituent methyl esters. When analyzed by GC-MS, the methanolysis product of a PHA containing **4-hydroxyhexanoic acid** typically shows two major peaks: one for the methyl ester of **4-hydroxyhexanoic acid** and another for its corresponding γ -lactone (γ -caprolactone).^[7]

Methodology Overview:

- Sample Preparation (Methanolysis): The sample containing the **4-hydroxyhexanoic acid** (often in polymeric form) is treated with methanol and a catalyst (e.g., sulfuric acid) and heated to produce methyl 4-hydroxyhexanoate.
- GC Separation: The resulting methyl esters are injected into a gas chromatograph. A polar capillary column, such as one with a wax-based stationary phase (e.g., SH-WAX), is typically used to separate the analytes based on their boiling points and interactions with the stationary phase.^[8]
- MS Detection: As the compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and fragments them into a predictable pattern. This mass spectrum serves as a molecular fingerprint for identification.

Biological Significance and Pathways

4-Hydroxyhexanoic acid is involved in several biological processes, most notably as a monomer for the biosynthesis of biodegradable polymers in microorganisms.

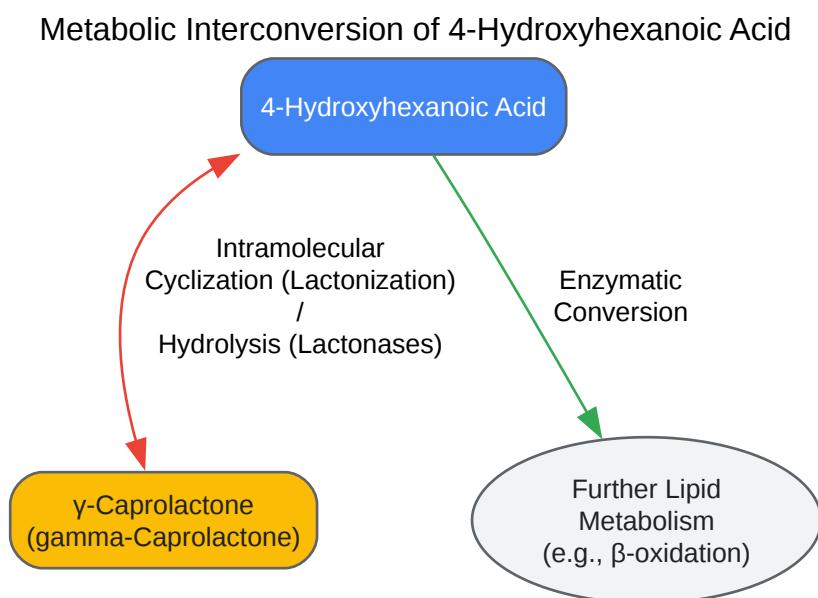

Polyhydroxyalkanoate (PHA) Biosynthesis

Certain aerobic Gram-negative bacteria can utilize **4-hydroxyhexanoic acid** as a carbon source for growth and for the synthesis of polyhydroxyalkanoates (PHAs).^{[1][9]} PHAs are biopolymers that serve as intracellular carbon and energy storage materials and have properties similar to some petroleum-based plastics, but are fully biodegradable. Recombinant bacterial strains of *Pseudomonas putida* and *Alcaligenes eutrophus* have been shown to

incorporate **4-hydroxyhexanoic acid** into PHA terpolyesters, alongside other monomers like 3-hydroxybutyric acid and 3-hydroxyhexanoic acid.[9]

The general workflow for PHA production using **4-hydroxyhexanoic acid** as a substrate is depicted below.

Workflow for PHA Production from 4-Hydroxyhexanoic Acid


[Click to download full resolution via product page](#)

Caption: Bacterial production of PHA biopolymers using **4-hydroxyhexanoic acid**.

Mammalian Metabolism

4-Hydroxyhexanoic acid is also recognized as a naturally occurring compound involved in mammalian lipid metabolism.[2] While its specific signaling roles are less defined than some other fatty acids, its structure suggests it can act as an intermediate in metabolic pathways related to energy production and the synthesis of other bioactive molecules.[1][2] Its metabolism is linked to fundamental cellular processes.[2]

The metabolic relationship between **4-hydroxyhexanoic acid** and its corresponding lactone is a key aspect of its chemistry within biological systems.

[Click to download full resolution via product page](#)

Caption: Reversible conversion of **4-hydroxyhexanoic acid** to **γ-caprolactone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Hydroxyhexanoic acid | 13532-38-2 [smolecule.com]
- 2. 4-Hydroxyhexanoic Acid|CAS 13532-38-2|Research Chemical [benchchem.com]
- 3. 4-hydroxyhexanoic acid, 13532-38-2 [thegoodsentscompany.com]
- 4. 4-Hydroxyhexanoic acid | C6H12O3 | CID 193477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxyhexanoic acid | CAS#:13532-38-2 | Chemsric [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. shimadzu.com [shimadzu.com]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxycaproic Acid and Its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087786#4-hydroxycaproic-acid-synonyms\]](https://www.benchchem.com/product/b087786#4-hydroxycaproic-acid-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com